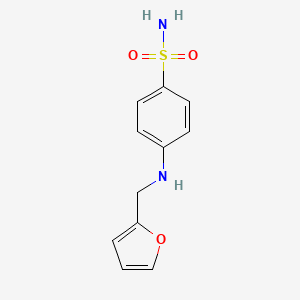
N(sup 4)-Furfurylsulfanilamide
Overview
Description
N(sup 4)-Furfurylsulfanilamide, also known as FFSA, is a compound used in scientific research for its potential therapeutic properties. FFSA is a sulfonamide derivative that has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. In
Mechanism of Action
The mechanism of action of N(sup 4)-Furfurylsulfanilamide is not fully understood. However, studies suggest that N(sup 4)-Furfurylsulfanilamide may exert its therapeutic effects by modulating various signaling pathways. For example, N(sup 4)-Furfurylsulfanilamide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxifying enzymes. N(sup 4)-Furfurylsulfanilamide has also been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which plays a role in inflammation and cancer.
Biochemical and Physiological Effects:
N(sup 4)-Furfurylsulfanilamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that N(sup 4)-Furfurylsulfanilamide can reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. N(sup 4)-Furfurylsulfanilamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
In animal studies, N(sup 4)-Furfurylsulfanilamide has been shown to reduce inflammation, oxidative stress, and tumor growth. N(sup 4)-Furfurylsulfanilamide has also been shown to improve glucose metabolism and insulin sensitivity in diabetic mice.
Advantages and Limitations for Lab Experiments
N(sup 4)-Furfurylsulfanilamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N(sup 4)-Furfurylsulfanilamide is also relatively inexpensive compared to other therapeutic compounds. However, N(sup 4)-Furfurylsulfanilamide has some limitations. It has low solubility in water, which can make it difficult to administer in vivo. N(sup 4)-Furfurylsulfanilamide also has low bioavailability, which can limit its therapeutic potential.
Future Directions
There are several future directions for research on N(sup 4)-Furfurylsulfanilamide. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another area of interest is the investigation of N(sup 4)-Furfurylsulfanilamide as a potential therapeutic agent for various diseases such as cancer, diabetes, and neurodegenerative disorders. Further studies are also needed to elucidate the mechanism of action of N(sup 4)-Furfurylsulfanilamide and its potential side effects.
Conclusion:
In conclusion, N(sup 4)-Furfurylsulfanilamide is a compound with potential therapeutic properties that has been extensively studied in scientific research. N(sup 4)-Furfurylsulfanilamide exhibits anti-inflammatory, antioxidant, and anticancer properties and has been investigated for its potential use in the treatment of various diseases. While N(sup 4)-Furfurylsulfanilamide has several advantages for lab experiments, it also has limitations that need to be addressed. Further research is needed to fully understand the mechanism of action of N(sup 4)-Furfurylsulfanilamide and its potential therapeutic applications.
Scientific Research Applications
N(sup 4)-Furfurylsulfanilamide has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). N(sup 4)-Furfurylsulfanilamide has also been shown to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.
In addition, N(sup 4)-Furfurylsulfanilamide has been investigated for its anticancer properties. Studies have shown that N(sup 4)-Furfurylsulfanilamide can induce apoptosis and inhibit the proliferation of cancer cells in vitro. N(sup 4)-Furfurylsulfanilamide has also been shown to inhibit tumor growth in animal models.
properties
IUPAC Name |
4-(furan-2-ylmethylamino)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c12-17(14,15)11-5-3-9(4-6-11)13-8-10-2-1-7-16-10/h1-7,13H,8H2,(H2,12,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFXUNQMJHDIRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=CC=C(C=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90227663 | |
| Record name | Sulfanilamide, N(sup 4)-furfuryl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90227663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N(sup 4)-Furfurylsulfanilamide | |
CAS RN |
76852-01-2 | |
| Record name | Sulfanilamide, N(sup 4)-furfuryl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076852012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfanilamide, N(sup 4)-furfuryl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90227663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Chloro-3-[(4-nitrophenyl)amino]naphthalene-1,4-dione](/img/structure/B1660363.png)
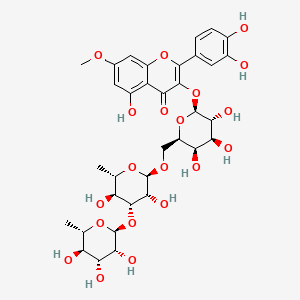

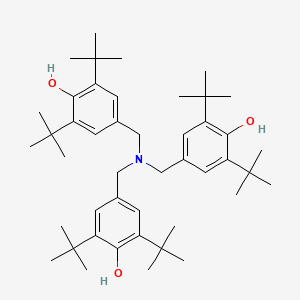
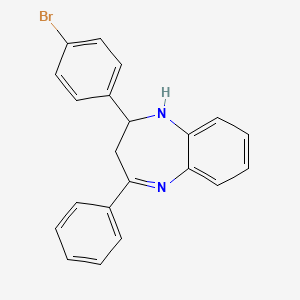
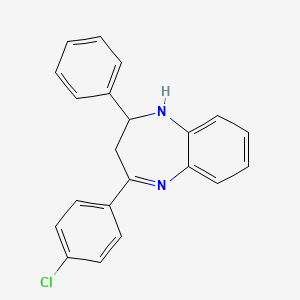
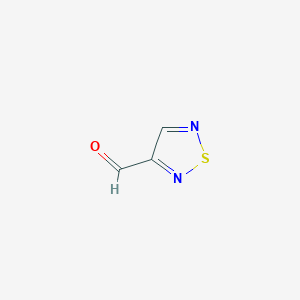
![Phosphonic acid, [phenyl(2-pyridinylamino)methyl]-, diethyl ester](/img/structure/B1660376.png)
![3-[4-(3-Methylphenyl)piperazin-1-yl]propanenitrile](/img/structure/B1660378.png)
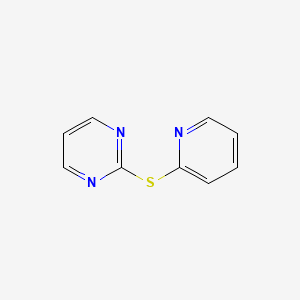

![S-tert-butyl 2-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]oxyethanethioate](/img/structure/B1660382.png)
